![molecular formula C21H25F3N4O6 B2565730 Thalidomide-NH-C6-NH2 TFA CAS No. 2093386-51-5](/img/structure/B2565730.png)
Thalidomide-NH-C6-NH2 TFA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Immunomodulatory Effects and Therapeutic Applications Thalidomide and its analogues, including Thalidomide-NH-C6-NH2 TFA, have been extensively studied for their immunomodulatory effects, particularly in the context of diseases with inflammatory and immunological bases. The mechanism through which Thalidomide exerts its effects involves the inhibition of TNFα mRNA expression and protein production by stimulated monocytes and activated T lymphocytes, leading to a reduction in serum TNFα levels and diminished cytokine gene expression at lesion sites. This process results in the alleviation of clinical symptoms in conditions such as erythema nodosum leprosum (ENL) associated with leprosy, highlighting its potential for treating inflammatory disorders (E. Sampaio et al., 2002).
Anti-Angiogenic and Antineoplastic Properties Research into Thalidomide's anti-angiogenic properties has opened avenues for its application in cancer therapy. Studies have demonstrated its efficacy in inhibiting microvessel growth, which is a critical factor in solid tumor development and metastasis. By targeting angiogenesis, Thalidomide and its derivatives offer a novel approach to cancer treatment, especially in conditions like multiple myeloma where traditional treatments have failed. The drug's ability to induce apoptosis or growth arrest in tumor cells further supports its therapeutic potential in oncology (E. Lepper et al., 2004).
Neurological Applications and Pain Management Thalidomide's effects on the central nervous system, including its sedative properties, have prompted research into its potential for treating neurodegenerative diseases and managing neuropathic pain. The drug's ability to cross the blood-brain barrier allows it to exert effects directly within the central nervous system, making it a candidate for conditions that require modulation of neuroinflammation or neurogenesis (A. Mercurio et al., 2017).
Mechanistic Insights and Future Directions Understanding the molecular mechanisms underlying Thalidomide's effects is crucial for optimizing its therapeutic use and minimizing adverse outcomes. Studies have highlighted the importance of TNFα modulation, inhibition of angiogenesis, and the potential role of oxidative stress and nitric oxide pathways in mediating the drug's teratogenic and therapeutic effects. Ongoing research aims to identify safer analogues of Thalidomide that retain its beneficial properties while reducing its potential for causing severe side effects (J. A. Gomes et al., 2018).
Wirkmechanismus
Target of Action
The primary target of Thalidomide-NH-C6-NH2 TFA is cereblon , a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase . Cereblon plays a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within cells .
Mode of Action
Thalidomide-NH-C6-NH2 TFA interacts with its target, cereblon, by binding to it . This binding induces the recruitment of non-native substrates to Cullin 4 RING E3 ubiquitin ligase (CRL4) and their subsequent degradation . This interaction and the resulting changes play a significant role in the compound’s mechanism of action.
Biochemical Pathways
The biochemical pathways affected by Thalidomide-NH-C6-NH2 TFA are primarily related to the ubiquitin-proteasome system . By binding to cereblon, Thalidomide-NH-C6-NH2 TFA influences the degradation of non-native substrates, affecting various downstream effects and cellular processes .
Result of Action
The molecular and cellular effects of Thalidomide-NH-C6-NH2 TFA’s action are primarily related to its ability to induce the degradation of non-native substrates via the ubiquitin-proteasome system . This can lead to various downstream effects, including changes in cellular processes and functions .
Zukünftige Richtungen
Thalidomide and its analogues have been used to effectively treat various diseases. Ongoing and future trials may provide further insights into the current role of thalidomide, especially by comparing thalidomide-containing regimens with protocols based on newer-generation IMiDs and by investigating thalidomide’s association with novel therapies .
Eigenschaften
IUPAC Name |
4-(6-aminohexylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4.C2HF3O2/c20-10-3-1-2-4-11-21-13-7-5-6-12-16(13)19(27)23(18(12)26)14-8-9-15(24)22-17(14)25;3-2(4,5)1(6)7/h5-7,14,21H,1-4,8-11,20H2,(H,22,24,25);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTCFPKPHCMKEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCN.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25F3N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thalidomide-NH-C6-NH2 TFA |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.